Ethyl 5-formyl-2-methylbenzoate
Description
Ethyl 5-formyl-2-methylbenzoate (C₁₁H₁₂O₃, molecular weight 192.21) is an aromatic ester featuring a formyl group at the 5-position and a methyl group at the 2-position of the benzene ring. This compound is notable for its reactive formyl group, which enables participation in condensation, nucleophilic addition, and other derivatization reactions.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 5-formyl-2-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-6-9(7-12)5-4-8(10)2/h4-7H,3H2,1-2H3 |
InChI Key |
FNBAZWHUZUDMEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-formyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-formyl-2-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 5-formyl-2-methylbenzoic acid.
Reduction: 5-hydroxymethyl-2-methylbenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-formyl-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of ethyl 5-formyl-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
The table below compares Ethyl 5-formyl-2-methylbenzoate with structurally similar benzoate esters:
Key Observations:
- Reactivity: The formyl group in this compound distinguishes it from non-formylated analogues (e.g., Ethyl 2-methoxybenzoate), enabling its use in Schiff base formation and Knoevenagel condensations .
- Methoxy groups, being electron-donating, may enhance ring electrophilicity in certain reactions .
Challenges:
- The formyl group in this compound may require protective strategies during synthesis to prevent side reactions, unlike simpler esters like Ethyl 2-methoxybenzoate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
